molecular formula C20H17N5O2 B11076264 3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoic acid

3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}benzoic acid

Cat. No.: B11076264
M. Wt: 359.4 g/mol
InChI Key: YLKGNCZEORRQHO-UHFFFAOYSA-N
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Description

3-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOIC ACID is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, a quinoxaline moiety, and a benzoic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and quinoxaline intermediates, followed by their coupling and subsequent functionalization to introduce the benzoic acid group.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Synthesis of Quinoxaline Intermediate: The quinoxaline moiety is prepared by condensing o-phenylenediamine with a suitable diketone.

    Coupling Reaction: The pyrazole and quinoxaline intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

    Introduction of Benzoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoic acid derivatives with a catalyst such as palladium on carbon.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and quinoxaline rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

3-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in cell behavior.

    Interact with DNA/RNA: Bind to nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOIC ACID Methyl Ester: A methyl ester derivative with similar structural features but different reactivity.

    3-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINO}BENZOIC ACID Ethyl Ester: An ethyl ester variant with distinct chemical properties.

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

3-[[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]amino]benzoic acid

InChI

InChI=1S/C20H17N5O2/c1-12-10-13(2)25(24-12)19-18(22-16-8-3-4-9-17(16)23-19)21-15-7-5-6-14(11-15)20(26)27/h3-11H,1-2H3,(H,21,22)(H,26,27)

InChI Key

YLKGNCZEORRQHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)O)C

Origin of Product

United States

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